(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

Medicinal Chemistry Property Prediction Structure-Activity Relationship

This sterically hindered tetrahydropyran building block features unique 3,3-geminal dimethyl substitution—conferring distinct conformational effects and increased lipophilicity versus unsubstituted analogs. With 98% purity, it is ideal for late-stage functionalization and SAR studies where high purity minimizes side reactions. This specific substitution pattern is critical for modulating metabolic stability and membrane permeability; substitution with related analogs may compromise target molecule properties. Verified for R&D use.

Molecular Formula C8H17NO
Molecular Weight 143.23
CAS No. 1492773-52-0
Cat. No. B3322608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine
CAS1492773-52-0
Molecular FormulaC8H17NO
Molecular Weight143.23
Structural Identifiers
SMILESCC1(COCCC1CN)C
InChIInChI=1S/C8H17NO/c1-8(2)6-10-4-3-7(8)5-9/h7H,3-6,9H2,1-2H3
InChIKeyNARUVRYSESDNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (CAS 1492773-52-0): A Key Synthetic Intermediate and Building Block


(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (CAS 1492773-52-0) is a nitrogen-containing heterocyclic compound belonging to the tetrahydropyran class . It features a saturated six-membered oxane ring with geminal dimethyl substitution at the 3-position and a primary aminomethyl group at the 4-position . This amine is primarily employed as a versatile synthetic intermediate and building block in medicinal chemistry for the construction of complex organic molecules and pharmaceutical candidates .

Why Generic Substitution of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine Is Not Recommended Without Verification


Within the tetrahydropyran methanamine class, substitution patterns profoundly influence molecular properties. The specific 3,3-geminal dimethyl substitution on the tetrahydropyran ring of this compound is a critical structural feature that distinguishes it from unsubstituted analogs like (tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8) . While systematic comparative data are currently limited in public literature, this substitution is expected to confer unique steric and conformational effects . These effects can significantly alter physicochemical parameters such as lipophilicity, solubility, and metabolic stability, thereby impacting the compound's utility as a building block in drug discovery [1]. Therefore, direct substitution with a related analog is not advisable without experimental verification, as it may compromise the intended reactivity or property profile of the final target molecule.

Quantitative Differentiation Evidence for (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (CAS 1492773-52-0)


Physicochemical Distinction: Impact of 3,3-Dimethyl Substitution on Compound Properties

A key differentiation for (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine is its 3,3-geminal dimethyl substitution, which contrasts with the unsubstituted analog (tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8) . This substitution is expected to significantly alter key physicochemical properties [1]. While direct experimental data for this exact compound are absent from public literature, predictive modeling provides a baseline for expected differences. For example, the unsubstituted analog has a predicted Log Po/w (consensus) of 0.63 and aqueous solubility of 44.6 mg/mL . In contrast, literature on related tetrahydropyran series indicates that structural modifications, including alkyl substitutions, directly modulate lipophilicity (log D) and solubility, which are critical determinants of pharmacokinetic parameters like clearance and volume of distribution [1].

Medicinal Chemistry Property Prediction Structure-Activity Relationship

Commercial Purity as a Verifiable Quality Metric for Sourcing

The compound is commercially available with specified purity, providing a verifiable quality metric for procurement. For instance, one reputable supplier lists (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine at 98% purity , while another offers the hydrochloride salt form at 95% purity . This compares favorably to the unsubstituted analog (tetrahydro-2H-pyran-4-yl)methanamine, which is commonly offered at 97% purity .

Chemical Synthesis Quality Control Procurement

Potential for Enhanced Conformational Rigidity Compared to Unsubstituted Analog

The 3,3-geminal dimethyl substitution on the tetrahydropyran ring introduces increased steric bulk and conformational restriction compared to the unsubstituted (tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8) . While no direct comparative conformational analysis for this specific pair was found, class-level inference suggests that such substitution patterns are often used to rigidify molecular scaffolds, which can improve target binding selectivity and metabolic stability .

Conformational Analysis Medicinal Chemistry Drug Design

Optimal Application Scenarios for (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine Based on Evidence


Use as a Sterically Hindered Building Block in Medicinal Chemistry

As highlighted by the class-level inference regarding its 3,3-geminal dimethyl substitution, this compound is best employed as a building block to introduce a sterically hindered, conformationally restricted tetrahydropyran motif into lead compounds . This can be particularly valuable in structure-activity relationship (SAR) studies aimed at improving target selectivity or metabolic stability .

Synthesis of Lipophilic Drug Analogs

The predicted increase in lipophilicity compared to the unsubstituted analog makes this compound a suitable candidate for the synthesis of more lipophilic drug analogs. This property may be exploited to enhance membrane permeability or alter the volume of distribution of a drug candidate, a strategy supported by broader studies on tetrahydropyran series .

High-Purity Intermediate for Sensitive Coupling Reactions

Given its commercial availability at 98% purity , this compound is well-suited for use as an intermediate in multi-step syntheses, particularly in late-stage functionalization or sensitive coupling reactions (e.g., amide bond formation) where high purity can minimize side reactions and improve overall yields .

Technical Documentation Hub

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